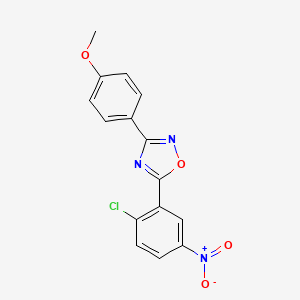![molecular formula C23H27N3O3S B5607106 3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenoxyethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5607106.png)
3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenoxyethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known for their complex heterocyclic structures and diverse chemical properties. These compounds often exhibit significant biological activity and are of interest in various fields of chemical research.
Synthesis Analysis
The synthesis of similar heterocyclic carbonitriles involves multi-component reactions, often incorporating elements like morpholine and thiophenyl groups into their structure. For instance, a related synthesis approach involves the nucleophilic substitution in 8-morpholino-6-thioxopyrano[3,4-c]pyridine-5-carbonitrile with hydrazine hydrate followed by sequential heterocyclization with formic acid and chloroacetic acid derivatives (Paronikyan et al., 2020).
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to analyze the molecular and crystal structures of such compounds. The structure determination often reveals complex interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability and properties of the crystals (Jansone et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions and heterocyclizations, which are crucial for the synthesis of novel derivatives with potential biological activities. Domino reactions, for instance, have been employed to synthesize novel heteroannulated derivatives, showcasing the versatility of these compounds in organic synthesis (Badran et al., 2018).
Propiedades
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-(2-phenoxyethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-23(2)14-18-19(15-24)22(30-13-12-28-17-6-4-3-5-7-17)25-21(20(18)16-29-23)26-8-10-27-11-9-26/h3-7H,8-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUXZJCQVAXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCOC3=CC=CC=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5607024.png)
![6-chloro-N-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinan-2-ylidene]-4-phenylquinazolin-2-amine](/img/structure/B5607029.png)
![9-(5-fluoro-2-methylbenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607035.png)

![N-(tert-butyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5607054.png)



![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5607085.png)
![8-methyl-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5607087.png)
![N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide](/img/structure/B5607091.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5607099.png)

